An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde
An In-depth Technical Guide to the Chemical Properties of Sulfoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoacetaldehyde, also known as 2-oxoethanesulfonic acid, is a reactive aldehyde and an organosulfonate that plays a crucial role as a metabolic intermediate in various biological pathways. Its unique bifunctional nature, possessing both a highly reactive carbonyl group and a strongly acidic sulfonate moiety, dictates its chemical behavior and biological significance. This technical guide provides a comprehensive overview of the chemical properties of sulfoacetaldehyde, including its structure, reactivity, and spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug development, and environmental science who are investigating the role of sulfoacetaldehyde in biological systems or exploring its potential as a synthetic building block.
Chemical Identity and Physical Properties
Sulfoacetaldehyde is a simple, yet chemically significant, organic molecule. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-Oxoethanesulfonic acid | [1] |
| Synonyms | Sulfoacetaldehyde, 2-Sulfoacetaldehyde | [1] |
| CAS Number | 32797-12-9 | [1][2] |
| Molecular Formula | C₂H₄O₄S | [1][2] |
| Molecular Weight | 124.12 g/mol | [1][2] |
| Canonical SMILES | C(C=O)S(=O)(=O)O | [1] |
| InChI Key | JTJIXCMSHWPJJE-UHFFFAOYSA-N | [1] |
| Predicted Density | 1.603 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 0.68 ± 0.50 | [2] |
Synthesis of Sulfoacetaldehyde
The chemical synthesis of sulfoacetaldehyde can be challenging due to the inherent reactivity of the aldehyde functional group. While no detailed, high-yield chemical synthesis protocols are readily available in the literature, its preparation can be approached through several synthetic strategies.
One potential route involves the controlled oxidation of a suitable precursor, such as isethionaldehyde (2-hydroxyethanesulfonic acid aldehyde). Another conceptual approach is the hydrolysis of a protected form of sulfoacetaldehyde, such as 2,2-diethoxyethanesulfonic acid.
A plausible synthetic pathway, adapted from the synthesis of related amino-sulfonic acids, could involve the reaction of a protected haloacetaldehyde, such as bromoacetaldehyde (B98955) diethyl acetal, with sodium sulfite (B76179) to introduce the sulfonate group, followed by acidic hydrolysis to deprotect the aldehyde.
Illustrative Synthetic Workflow:
Caption: Conceptual workflow for the chemical synthesis of sulfoacetaldehyde.
Chemical Reactivity and Stability
The reactivity of sulfoacetaldehyde is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent sulfonate group. This makes it highly susceptible to nucleophilic attack.
Nucleophilic Addition Reactions
Sulfoacetaldehyde readily undergoes nucleophilic addition reactions at the carbonyl group. Common nucleophiles such as alcohols, amines, and thiols are expected to react to form hemiacetals, imines (Schiff bases), and hemithioacetals, respectively. The electron-withdrawing sulfonate group polarizes the carbonyl bond, making the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to simple aliphatic aldehydes.
Stability
Sulfoacetaldehyde is known to be unstable, particularly at high and low pH values. While quantitative kinetic data on its decomposition are scarce, it has been observed to have a shorter half-life under both acidic and basic conditions. The decomposition of sulfonated compounds can be complex, and in the case of sulfoacetaldehyde, may involve aldol-type condensation reactions, oxidation to sulfoacetic acid, or desulfonation under harsh conditions. The thermal stability of its salts, such as sodium sulfoacetaldehyde, is also a consideration, as the thermal decomposition of sodium salts of sulfonic acids can occur at elevated temperatures.
Spectroscopic Properties
Detailed experimental spectroscopic data for pure sulfoacetaldehyde are not widely published. However, based on the known spectroscopic properties of aldehydes and organosulfonates, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (if coupled to the adjacent CH₂ group) in the downfield region, typically between δ 9-10 ppm. The methylene (B1212753) protons (CH₂) adjacent to the sulfonate group would likely resonate as a multiplet further upfield.
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¹³C NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm. The methylene carbon (CH₂) would be shifted downfield due to the influence of the adjacent sulfonate group.
Infrared (IR) Spectroscopy
The IR spectrum of sulfoacetaldehyde is expected to show characteristic absorption bands for the following functional groups:
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C=O stretch (aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.
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C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
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S=O stretch (sulfonate): Strong, characteristic absorptions in the regions of 1340-1350 cm⁻¹ (asymmetric stretch) and 1150-1160 cm⁻¹ (symmetric stretch).
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O-H stretch (sulfonic acid): A broad absorption in the region of 2500-3300 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
Aliphatic aldehydes typically exhibit a weak n → π* absorption band in the UV region around 280-300 nm. The presence of the sulfonate group is not expected to significantly shift this absorption into the visible range.
Biological Significance and Enzymatic Reactions
Sulfoacetaldehyde is a key intermediate in the microbial degradation of taurine (B1682933) and sulfoacetate.[3] Several enzymes have been identified that catalyze reactions involving sulfoacetaldehyde, and their kinetic parameters have been studied.
Key Enzymes and Reactions
| Enzyme | EC Number | Reaction | Km for Sulfoacetaldehyde | Reference |
| Sulfoacetaldehyde dehydrogenase (acylating) | 1.2.1.- | Sulfoacetyl-CoA + NADPH + H⁺ ⇌ Sulfoacetaldehyde + Coenzyme A + NADP⁺ | - | [3] |
| Sulfoacetaldehyde dehydrogenase | 1.2.1.73 | Sulfoacetaldehyde + NAD⁺ + H₂O ⇌ Sulfoacetate + NADH + H⁺ | - | [3] |
| Sulfoacetaldehyde sulfo-lyase | 4.4.1.12 | Sulfoacetaldehyde + H₂O ⇌ Acetate (B1210297) + Sulfite | 5.0 mM | [4] |
| Isethionate dehydrogenase | 1.1.1.- | Isethionate + NAD(P)⁺ ⇌ Sulfoacetaldehyde + NAD(P)H + H⁺ | - | [3] |
Signaling Pathway of Sulfoacetaldehyde Metabolism:
Caption: Metabolic pathways involving sulfoacetaldehyde as a central intermediate.
Experimental Protocols
Enzymatic Assay for Sulfoacetaldehyde Sulfo-lyase
This protocol is based on the method described for the characterization of sulfoacetaldehyde sulfo-lyase.[4]
Principle: The enzyme catalyzes the cleavage of sulfoacetaldehyde to acetate and sulfite. The production of sulfite can be quantified.
Reagents:
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Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
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Magnesium chloride (MgCl₂)
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Thiamine (B1217682) pyrophosphate (TPP)
-
Sulfoacetaldehyde solution (substrate)
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Enzyme preparation (cell extract or purified enzyme)
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Sulfite detection reagent (e.g., Ellman's reagent or a colorimetric sulfite assay kit)
Procedure:
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Prepare a reaction mixture containing phosphate buffer, MgCl₂, and TPP.
-
Pre-incubate the enzyme preparation in the reaction mixture to ensure activation.
-
Initiate the reaction by adding the sulfoacetaldehyde solution.
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Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
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Measure the amount of sulfite produced using a suitable detection method.
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Run appropriate controls (e.g., no enzyme, no substrate) to account for background levels.
Workflow for a Generic Enzymatic Assay:
Caption: A generalized workflow for determining enzyme activity with sulfoacetaldehyde.
Conclusion
Sulfoacetaldehyde is a molecule of significant interest due to its role in microbial metabolism and its potential as a reactive chemical intermediate. Its properties are defined by the interplay between the aldehyde and sulfonate functional groups. This guide has summarized the current knowledge of its chemical properties, highlighting areas where further research is needed, particularly in the development of robust chemical synthesis routes and the acquisition of comprehensive, quantitative data on its stability and spectroscopic characteristics. A deeper understanding of the chemistry of sulfoacetaldehyde will undoubtedly facilitate future research into its biological functions and synthetic applications.
References
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Method for preparing 2-((2-aminoethyl) amino)-ethanesulfonic acid monosodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 3. Purification and properties of sulfoacetaldehyde sulfo-lyase, a thiamine pyrophosphate-dependent enzyme forming sulfite and acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
